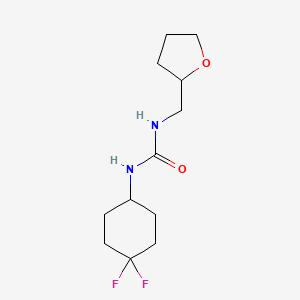

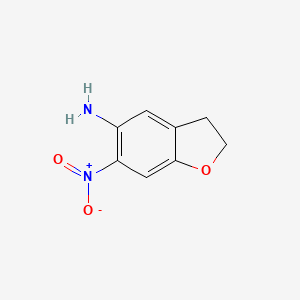

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

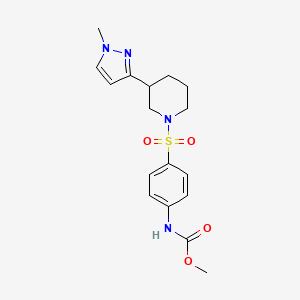

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as DFH-1, is a synthetic compound used in scientific research as a tool to study the function of specific proteins and enzymes. DFH-1 is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.

Applications De Recherche Scientifique

Fluorescence Probes and Detection of Analytes

N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, making it useful in fluorescence-based probes. This property allows for the detection of analytes with high acceptor numbers, such as alcohols, carboxylic acids, and fluoride ions, by correlating emission maxima with the solvent's anion-stabilizing properties (Bohne et al., 2005).

Hydrogen Bonding and Urea-Fluoride Interaction

1,3-bis(4-nitrophenyl)urea interacts through hydrogen bonding with oxoanions in MeCN solution, forming bright yellow 1:1 complexes. This interaction is stable enough to induce urea deprotonation upon addition of a second fluoride ion equivalent, demonstrating the nature of urea-fluoride interaction and its potential for analytical applications in detecting various anions (Boiocchi et al., 2004).

Catalyst for Organic Synthesis

Sodium tetrafluoroborate acts as an efficient catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones from aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea. This showcases the role of specific urea derivatives in facilitating the synthesis of a wide range of organic compounds (Bandgar et al., 2007).

Synthesis of Fluorinated Heterocycles

Perfluoro(1,2-epoxycyclohexane) reacts with bifunctional nucleophiles, including urea, to produce fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives. This indicates the utility of certain urea derivatives in the synthesis of fluorinated heterocycles, expanding the repertoire of fluorinated compounds for various applications (Filyakova et al., 2014).

Ionic Liquids in Synthesis

The synthesis of ureas from isocyanates and amines in ionic liquids demonstrates an eco-friendly approach to urea synthesis. The use of ionic liquids provides a solvent-free method that simplifies the purification process, highlighting the potential for greener synthetic routes in chemical research (Qian et al., 2004).

Propriétés

IUPAC Name |

1-(4,4-difluorocyclohexyl)-3-(oxolan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O2/c13-12(14)5-3-9(4-6-12)16-11(17)15-8-10-2-1-7-18-10/h9-10H,1-8H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWTWVWIIOAAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

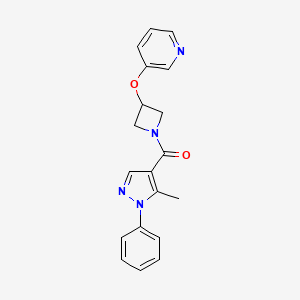

![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)

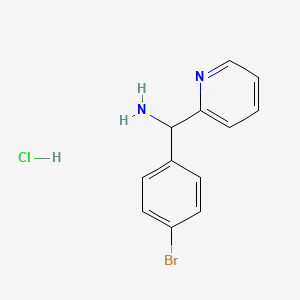

![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)

![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)

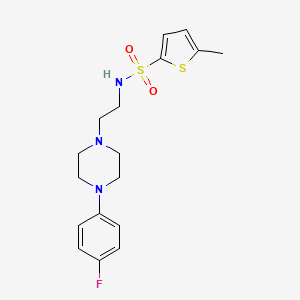

![1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2428641.png)